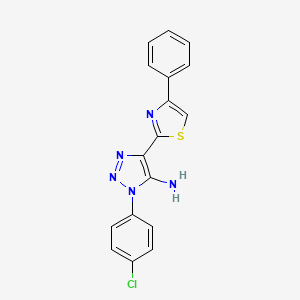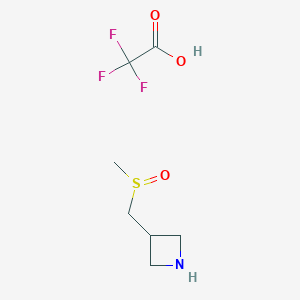
3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C7H12F3NO3S and a molecular weight of 247.23. This compound is known for its unique structure, which includes an azetidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
科学的研究の応用
3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Safety and Hazards
This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization and chiral templates are discussed .
準備方法
The synthesis of 3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine with methylsulfinylmethyl chloride under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out at a controlled temperature to ensure the formation of the correct product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
作用機序
The mechanism of action of 3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
類似化合物との比較
3-(Methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfur-containing compounds: Compounds like methanesulfinylmethyl derivatives have similar sulfur-containing groups but may differ in their overall structure and reactivity.
Trifluoroacetic acid derivatives: These compounds contain the trifluoroacetic acid moiety but differ in other parts of their structure, affecting their chemical behavior and applications.
特性
IUPAC Name |
3-(methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-8(7)4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIDHQXNZYADMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
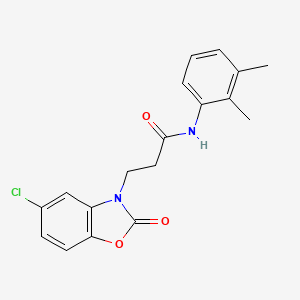
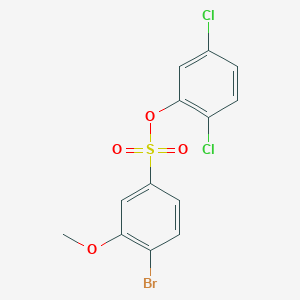
![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
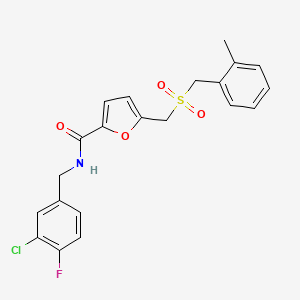
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)
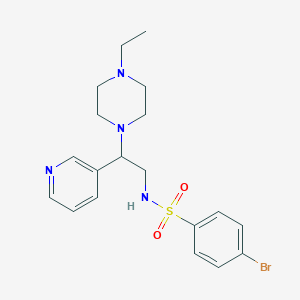
![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)
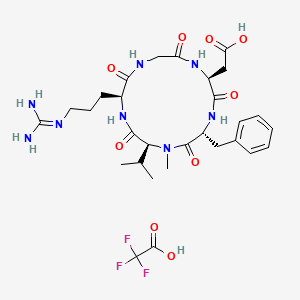
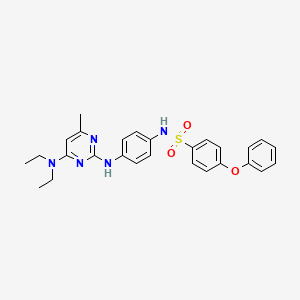
![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)
